molecular formula C13H23BrO2 B13624862 3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran

3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran

Cat. No.: B13624862
M. Wt: 291.22 g/mol
InChI Key: XIDCJPYOSSUJML-UHFFFAOYSA-N
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Description

3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with a bromomethyl and ethylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran typically involves the reaction of a bromomethylated cyclohexane derivative with tetrahydrofuran under specific conditions. One common method involves the use of triphenylphosphine and bromine to introduce the bromomethyl group . The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: The tetrahydrofuran ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like potassium hydroxide, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted tetrahydrofuran derivatives, while oxidation reactions may produce ketones or aldehydes .

Scientific Research Applications

3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran is unique due to the presence of both a bromomethyl group and a tetrahydrofuran ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C13H23BrO2

Molecular Weight

291.22 g/mol

IUPAC Name

3-[1-(bromomethyl)-4-ethylcyclohexyl]oxyoxolane

InChI

InChI=1S/C13H23BrO2/c1-2-11-3-6-13(10-14,7-4-11)16-12-5-8-15-9-12/h11-12H,2-10H2,1H3

InChI Key

XIDCJPYOSSUJML-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(CBr)OC2CCOC2

Origin of Product

United States

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